molecular formula C7H12O2 B1361535 2-Methylcyclopentanecarboxylic acid CAS No. 5454-78-4

2-Methylcyclopentanecarboxylic acid

Cat. No. B1361535
CAS RN: 5454-78-4
M. Wt: 128.17 g/mol
InChI Key: YDUMDNFZGQAOJB-UHFFFAOYSA-N
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Description

2-Methylcyclopentanecarboxylic acid is a chemical compound with the CAS Number: 5454-78-4 . It has a molecular weight of 128.17 and its IUPAC name is 2-methylcyclopentanecarboxylic acid . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Methylcyclopentanecarboxylic acid is represented by the InChI code: 1S/C7H12O2/c1-5-3-2-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) . This indicates that the molecule consists of a cyclopentane ring with a carboxylic acid (-COOH) and a methyl group (-CH3) attached .


Physical And Chemical Properties Analysis

2-Methylcyclopentanecarboxylic acid is a liquid at room temperature . It has a boiling point of 183-185°C at 16 mmHg .

Scientific Research Applications

Medicine

2-Methylcyclopentanecarboxylic acid: is explored in the medical field for its potential use as an intermediate in the synthesis of pharmaceuticals. It could play a role in the development of new therapeutic agents due to its structural properties .

Agriculture

In agriculture, organic acids, including 2-Methylcyclopentanecarboxylic acid , are studied for their ability to influence soil fertility and plant health. They may contribute to the sustainable management of soil ecosystems and environmental sustainability .

Materials Science

Researchers in materials science investigate 2-Methylcyclopentanecarboxylic acid for its properties that could be beneficial in creating new materials. Its molecular structure may be useful in developing polymers or other advanced materials with specific characteristics .

Environmental Science

2-Methylcyclopentanecarboxylic acid: may have applications in environmental science, particularly in the synthesis of metal nanoparticles through microbial processes. These nanoparticles have potential uses in environmental remediation and sustainable agriculture .

Food Industry

The food industry could utilize 2-Methylcyclopentanecarboxylic acid as part of the broader category of organic acids. These acids serve as antimicrobial agents, preserving food safety and extending shelf life .

Cosmetics

In the cosmetics industry, 2-Methylcyclopentanecarboxylic acid might be used in the formulation of skincare products. Its properties could help in developing products that maintain skin health and protect against environmental damage .

Energy Production

While not directly used in energy production, 2-Methylcyclopentanecarboxylic acid could be involved in research related to energy-efficient synthesis processes. Finding sustainable methods to synthesize such compounds is crucial for reducing the environmental impact of chemical production .

Chemical Synthesis

2-Methylcyclopentanecarboxylic acid: is significant in chemical synthesis as an intermediate. It can be used to create a variety of complex molecules, showcasing its versatility in synthetic chemistry applications .

Safety and Hazards

The safety information for 2-Methylcyclopentanecarboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-methylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-3-2-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUMDNFZGQAOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50281842
Record name 2-methylcyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylcyclopentanecarboxylic acid

CAS RN

5454-78-4
Record name 5454-78-4
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Record name 2-methylcyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylcyclopentane-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-Methylcyclopentanecarboxylic acid and its analog, 1-aminocyclobutanecarboxylic acid (ACBC), potentially useful for tumor imaging?

A1: Both 2-Methylcyclopentanecarboxylic acid (specifically, its 1-amino derivative) and ACBC are alicyclic alpha-amino acids that have demonstrated selective uptake in tumor tissue. Research comparing the tissue distribution of various alicyclic alpha-amino acids in rats with liver tumors showed that both 2-Methylcyclopentanecarboxylic acid and ACBC exhibited significantly higher tumor-to-nontumor concentration ratios compared to other tested amino acids []. This selective accumulation in tumor tissue makes these compounds promising candidates for tumor imaging when labeled with appropriate radioisotopes like Carbon-11.

Q2: How does the structure of alicyclic alpha-amino acids influence their tumor specificity?

A2: While the exact mechanism of tumor specificity for these compounds is still under investigation, research suggests that structural variations within the alicyclic ring significantly impact tumor uptake []. The study observed that the presence and position of methyl substituents on the cyclopentane ring can alter the tumor-to-nontumor concentration ratios. This highlights the importance of structure-activity relationship studies in optimizing these compounds for improved tumor imaging capabilities.

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